molecular formula C16H13Cl2N3O3 B11709254 (2E)-2-({[(3,4-dichlorophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide

(2E)-2-({[(3,4-dichlorophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide

Cat. No.: B11709254
M. Wt: 366.2 g/mol
InChI Key: NRCWEEANIVUORN-DJKKODMXSA-N
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Description

(E)-{[(4-METHYLPHENYL)CARBAMOYL]METHYLIDENE}AMINO N-(3,4-DICHLOROPHENYL)CARBAMATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both carbamate and dichlorophenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-{[(4-METHYLPHENYL)CARBAMOYL]METHYLIDENE}AMINO N-(3,4-DICHLOROPHENYL)CARBAMATE typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenyl isocyanate with an appropriate aldehyde to form an intermediate, which is then reacted with 3,4-dichloroaniline under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-{[(4-METHYLPHENYL)CARBAMOYL]METHYLIDENE}AMINO N-(3,4-DICHLOROPHENYL)CARBAMATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the carbamate or dichlorophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

(E)-{[(4-METHYLPHENYL)CARBAMOYL]METHYLIDENE}AMINO N-(3,4-DICHLOROPHENYL)CARBAMATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-{[(4-METHYLPHENYL)CARBAMOYL]METHYLIDENE}AMINO N-(3,4-DICHLOROPHENYL)CARBAMATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-{[(4-METHYLPHENYL)CARBAMOYL]METHYLIDENE}AMINO N-(3,4-DICHLOROPHENYL)CARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H13Cl2N3O3

Molecular Weight

366.2 g/mol

IUPAC Name

[(E)-[2-(4-methylanilino)-2-oxoethylidene]amino] N-(3,4-dichlorophenyl)carbamate

InChI

InChI=1S/C16H13Cl2N3O3/c1-10-2-4-11(5-3-10)20-15(22)9-19-24-16(23)21-12-6-7-13(17)14(18)8-12/h2-9H,1H3,(H,20,22)(H,21,23)/b19-9+

InChI Key

NRCWEEANIVUORN-DJKKODMXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C=N/OC(=O)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C=NOC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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